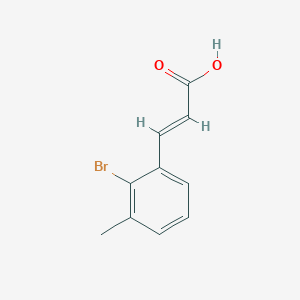

2-Bromo-3-methylcinnamic acid

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(2-bromo-3-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYWWSXCAUKFAK-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C=C/C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-3-methylcinnamic acid can be synthesized through several methods. One common approach involves the bromination of 3-methylcinnamic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction proceeds at room temperature, and the product is isolated by filtration and purified by recrystallization .

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-methylcinnamic acid is coupled with a brominating agent in the presence of a palladium catalyst. This method offers high yields and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-methylcinnamic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions

Bromination: Bromine (Br2) in dichloromethane (CH2Cl2) at room temperature.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed

Substitution: Formation of 2-substituted-3-methylcinnamic acid derivatives.

Oxidation: Formation of 2-bromo-3-methylbenzoic acid or 2-bromo-3-methylbenzaldehyde.

Reduction: Formation of 2-bromo-3-methylhydrocinnamic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-methylcinnamic acid has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of potential drug candidates due to its structural similarity to biologically active cinnamic acid derivatives.

Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as photoreactivity and conductivity.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-methylcinnamic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, cinnamic acid derivatives, including this compound, can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Cinnamic Acid Derivatives

3-(4-Bromophenyl)-2-methylacrylic acid

- Molecular Formula : C₁₀H₉BrO₂ (same as 2-bromo-3-methylcinnamic acid).

- Substituents : Bromine at the para position (C4) and methyl at the ortho position (C2).

- Key Properties :

- Melting Point : 321 K (48°C), synthesized via condensation of 3-methylbenzaldehyde and methylmalonic acid .

- Crystal Interactions : Forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif) and π–π stacking (3.006–3.396 Å distances). These interactions influence solubility and stability .

- Biological Relevance : Cinnamic acid derivatives exhibit hepatoprotective, antimalarial, and antioxidant activities .

Methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate

Brominated Benzoic Acid Derivatives

2-Bromo-5-methylbenzoic Acid

- Molecular Formula : C₈H₇BrO₂.

- Substituents : Bromine (C2) and methyl (C5).

- Commercial Data : Priced at JPY 30,000/10g (2022), indicating higher cost compared to other isomers (e.g., 4-bromo-2-methylbenzoic acid at JPY 7,000/5g) .

4-Bromo-2-methylbenzoic Acid

Structural and Functional Insights

Impact of Substituent Positions

Comparative Data Table

Biologische Aktivität

2-Bromo-3-methylcinnamic acid (Br-MCA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Br-MCA is a derivative of cinnamic acid, characterized by the presence of a bromine atom at the second position and a methyl group at the third position of the aromatic ring. This unique structure enhances its reactivity and biological potential compared to other cinnamic acid derivatives.

The biological activity of Br-MCA is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Br-MCA can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.

- Antioxidant Activity : Similar to other cinnamic acid derivatives, Br-MCA exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Br-MCA has demonstrated notable antimicrobial properties. Studies indicate that it possesses antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents. The compound's effectiveness against various pathogens can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Potential

Research has indicated that Br-MCA exhibits antiproliferative effects on various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, suggesting its potential utility in cancer therapy. For instance, studies have shown that Br-MCA can significantly reduce cell viability in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Induces apoptosis |

| HeLa | 12.8 | Cell cycle arrest |

Neuroprotective Effects

Emerging evidence suggests that Br-MCA may possess neuroprotective properties. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases by modulating oxidative stress and inflammatory responses.

Case Studies

- Anticancer Study : A study evaluated the effects of Br-MCA on MCF-7 cells, revealing an IC50 value of 15.2 µM, indicating significant antiproliferative activity. The compound induced apoptosis through the activation of caspase pathways.

- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, Br-MCA was effective in reducing neuronal loss and improving cell viability compared to untreated controls.

Toxicity Profile

While Br-MCA exhibits promising biological activities, its toxicity profile must be considered. Preliminary studies indicate that at therapeutic concentrations, the compound shows low cytotoxicity towards normal human cells, suggesting a favorable safety margin for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.